Superior Potency Against MRSA
In a comparative in vitro study against clinical isolates, tosufloxacin (TFLX) demonstrated the most potent activity against methicillin-susceptible *S. aureus* (MSSA) among tested quinolones (ofloxacin, ciprofloxacin, sparfloxacin, fleroxacin) with MIC50 values ranging from 0.025 to 0.05 µg/mL [1]. Against a geographically diverse set of *S. aureus* isolates, the MIC90 was 0.063 mg/L [2]. In another comparative assessment, tosufloxacin was identified as the most active fluoroquinolone against staphylococci, exhibiting an MIC range of 0.016–0.25 mg/L, which is numerically lower than that reported for ciprofloxacin and temafloxacin [3].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against *Staphylococcus aureus* |
|---|---|
| Target Compound Data | MIC50 0.025–0.05 µg/mL (vs. MSSA) [1]; MIC90 0.063 mg/L [2]; MIC range 0.016–0.25 mg/L [3] |
| Comparator Or Baseline | Ciprofloxacin MIC range >0.25 mg/L; Temafloxacin MIC range >0.25 mg/L [3] |
| Quantified Difference | Tosufloxacin MICs are 2- to 16-fold lower than comparators, indicating superior intrinsic activity. |
| Conditions | Broth microdilution and agar dilution methods using clinical isolates, including cystic fibrosis-derived strains. |
Why This Matters
Lower MIC values translate to enhanced clinical efficacy at standard doses and reduce the likelihood of resistance selection pressure, making tosufloxacin a preferred candidate for *S. aureus*-driven infections.
- [1] Yamashiro Y, et al. [Antibacterial activity of tosufloxacin against fresh clinical isolates]. Jpn J Antibiot. 1994 Mar;47(3):282-95. View Source
- [2] Arguedas AG, et al. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum. Antimicrob Agents Chemother. 1990 Nov;34(11):2223-7. doi: 10.1128/aac.34.11.2223 View Source
- [3] King A, et al. The in-vitro activity of tosufloxacin, a new fluorinated quinolone, compared with that of ciprofloxacin and temafloxacin. J Antimicrob Chemother. 1991 Nov;28(5):719-25. doi: 10.1093/jac/28.5.719 View Source
